Mepixetil

Description

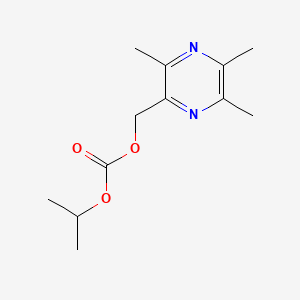

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O3 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

propan-2-yl (3,5,6-trimethylpyrazin-2-yl)methyl carbonate |

InChI |

InChI=1S/C12H18N2O3/c1-7(2)17-12(15)16-6-11-10(5)13-8(3)9(4)14-11/h7H,6H2,1-5H3 |

InChI Key |

XKZYPZBPOJJFJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)COC(=O)OC(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Mepixetil

Synthetic Pathways for Mepixetil and its Precursors

The synthesis of this compound involves the chemical coupling of its constituent parts, primarily azilsartan (B1666440) and a this compound moiety. While specific detailed synthetic routes for this compound itself are not extensively detailed in the provided search results, the synthesis of its active form, azilsartan, and related compounds provides insight into the chemical transformations involved. Azilsartan is a benzimidazole-7-carboxylic acid derivative nih.gov. Its structure includes a benzimidazole (B57391) ring system, an ethoxy group, and a biphenyl (B1667301) moiety substituted with a 1,2,4-oxadiazol-5-one ring nih.gov.

The synthesis of such complex organic molecules typically involves a series of steps, including the formation of the core heterocyclic rings, introduction of substituents, and coupling of different molecular fragments. For instance, the synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. The biphenyl moiety can be constructed through various cross-coupling reactions, such as Suzuki or Kumada coupling. The 1,2,4-oxadiazol-5-one ring can be formed through the reaction of a nitrile oxide with an isocyanate or via cyclization reactions of appropriate precursors.

Given that this compound is an ester prodrug of azilsartan, its synthesis would likely involve the esterification of the carboxylic acid function of azilsartan with the alcohol component of the this compound group. This esterification step would require appropriate coupling reagents and conditions to ensure selective and efficient bond formation.

Research into the synthesis of related ARBs and their precursors, such as azilsartan methyl ester, provides relevant chemical context medchemexpress.com. These studies often explore different reaction conditions, catalysts, and protecting group strategies to optimize yields and purity of the target compounds.

Strategies for this compound Prodrug Formulation in Research

This compound is itself a prodrug, designed to improve the properties of the active drug, azilsartan smolecule.comwho.int. Prodrug strategies are widely employed in pharmaceutical research and development to overcome undesirable physicochemical or pharmacokinetic properties of drug candidates, such as poor solubility, low permeability, or rapid metabolism mdpi.comnih.govresearchgate.net.

In the case of this compound, the prodrug design facilitates its oral absorption and subsequent hydrolysis to azilsartan in the gastrointestinal tract smolecule.com. This conversion is crucial for the drug's activity smolecule.com. The this compound moiety serves as a bioreversible carrier linked to the carboxylic acid group of azilsartan via an ester linkage nih.gov. This ester bond is designed to be cleaved by esterase enzymes present in the body, releasing the active azilsartan researchgate.net.

Research into prodrug formulation strategies often involves modifying the parent drug molecule by attaching various promoieties to alter its lipophilicity, solubility, or targeting capabilities mdpi.comnih.govmdpi.com. For this compound, the specific this compound group is chosen to enhance its oral bioavailability compared to azilsartan itself.

Table 1 provides a general overview of common functional groups used in prodrug design and the properties they aim to improve.

| Functional Group (Promoiety) | Targeted Property Improvement |

| Esters, Amides | Lipophilicity, Oral Absorption |

| Phosphates, Sulfates | Aqueous Solubility |

| Peptides, Carbohydrates | Targeting, Reduced Toxicity |

| Alkyloxycarbonyloxy (e.g., this compound) | Oral Bioavailability (via esterases) |

Table 1: Common Functional Groups in Prodrug Design

The design and synthesis of prodrugs like this compound require careful consideration of the chemical stability of the prodrug, the efficiency of its conversion to the active drug in the target environment, and the properties of the released promoiety. researchgate.net

Derivatization and Analog Synthesis Approaches for Mechanistic Studies

Chemical derivatization and the synthesis of analogs are essential tools in mechanistic studies to understand the interaction of a compound with its biological targets and to explore structure-activity relationships who.int. For this compound and its active form azilsartan, derivatization and analog synthesis can help elucidate how the molecule binds to the angiotensin II receptor and the role of different parts of the molecule in this interaction.

Derivatization involves modifying specific functional groups on the molecule to introduce labels (e.g., isotopic labels like deuterium) or to alter its chemical properties for analytical purposes or to study metabolic pathways medchemexpress.comrsc.org. For example, deuterium-labeled azilsartan this compound (azilsartan this compound-d₅) is available, which can be used in pharmacokinetic studies to track the compound and its metabolites medchemexpress.commedchemexpress.com.

Analog synthesis involves creating compounds that are structurally similar to the parent molecule but with specific modifications. These modifications can include changes to substituents, alterations of the core scaffold, or variations in stereochemistry. By synthesizing and testing these analogs, researchers can determine which parts of the molecule are crucial for binding affinity, efficacy, and selectivity.

In the context of ARBs like azilsartan, analog synthesis has been used to explore variations around the benzimidazole core, the biphenyl system, and the tetrazole or oxadiazole rings, as well as the nature of the ester or other linkages in prodrug forms medchemexpress.com. These studies provide valuable data on how structural changes impact the interaction with the angiotensin II receptor probechem.com.

Table 2 illustrates hypothetical examples of how derivatization or analog synthesis could be applied to a core structure related to azilsartan for mechanistic studies.

| Modification Type | Example (Hypothetical) | Purpose in Mechanistic Study |

| Isotopic Labeling | Deuterium substitution on alkyl chain | Tracking metabolism and pharmacokinetics |

| Functional Group Removal | Removal of ethoxy group | Assessing the role of the ethoxy group in binding |

| Ring Modification | Replacement of oxadiazole with tetrazole | Studying the impact of the acidic bioisostere on activity |

| Linker Variation (Prodrug) | Amide linkage instead of ester (in prodrug) | Investigating alternative bioactivation pathways and stability |

Table 2: Hypothetical Examples of Derivatization and Analog Synthesis for Mechanistic Studies

These synthetic efforts, combined with biological assays, provide a deeper understanding of the molecular basis of this compound's action and can guide the design of novel compounds with improved properties.

Molecular and Cellular Mechanisms of Mepixetil Action

Mepixetil Hydrolysis to Active Metabolite (Azilsartan) in Biological Systems

This compound is administered as an inactive prodrug and undergoes rapid hydrolysis in biological systems to form its pharmacologically active metabolite, azilsartan (B1666440). This conversion primarily occurs through the action of esterases located in the gastrointestinal tract and/or during the process of absorption. drugbank.comnih.gov Following oral administration, this compound is not typically detected in plasma, indicating the efficiency of its conversion to azilsartan before reaching systemic circulation. nih.gov The rapid and extensive hydrolysis ensures that azilsartan is the principal compound responsible for the observed pharmacological effects.

Angiotensin II Type 1 (AT1) Receptor Antagonism by Azilsartan: Molecular Binding and Receptor Interaction

Azilsartan functions as a selective and potent antagonist of the angiotensin II type 1 (AT1) receptor. drugbank.comtaylorandfrancis.com This receptor is a key component of the RAAS, mediating the various physiological effects of angiotensin II, including vasoconstriction, aldosterone (B195564) release, and cell proliferation. Azilsartan exhibits a significantly higher affinity for the AT1 receptor compared to the AT2 receptor, with a selectivity ratio exceeding 10,000-fold for AT1 over AT2. drugbank.com

The antagonistic action of azilsartan is characterized by its tight binding to the AT1 receptor and its slow dissociation rate compared to other angiotensin II receptor blockers (ARBs). drugbank.comtaylorandfrancis.com Molecular docking studies and mutagenesis experiments have provided insights into the specific interactions between azilsartan and key residues within the AT1 receptor binding site. These interactions involve residues such as Tyr113, Lys199, and Gln257. nih.govnih.govplos.org

A notable feature of azilsartan's molecular structure is the presence of a 5-oxo-1,2,4-oxadiazole moiety, which distinguishes it from other ARBs that typically contain a tetrazole ring. nih.gov This unique moiety is believed to contribute to azilsartan's stronger binding affinity and its capacity for inverse agonism at the AT1 receptor, particularly through enhanced hydrogen bonding interactions with residues like Gln257. nih.gov

Downstream Signaling Pathway Modulation by AT1 Receptor Blockade

Blockade of the AT1 receptor by azilsartan disrupts the signaling cascades typically initiated by angiotensin II binding. These pathways are involved in a wide range of cellular responses relevant to cardiovascular function and disease.

Impact on GPCR/G Protein Signaling Cascades

The AT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples with the heterotrimeric Gq/11 protein. mdpi.comnih.govbiomolther.org Upon activation by angiotensin II, the Gq/11 protein dissociates, leading to the activation of phospholipase C-beta (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which act as second messengers. mdpi.comnih.govbiomolther.org The AT1 receptor can also interact with other G proteins, including Gi, G12, and G13, further diversifying its downstream effects. nih.gov By blocking angiotensin II binding, azilsartan prevents the activation of these G protein-dependent signaling cascades, thereby inhibiting the downstream cellular responses. nih.gov

Effects on Intracellular Ion Homeostasis (e.g., Ca2+ levels)

A significant consequence of AT1 receptor activation via the Gq/11-PLCβ pathway is the generation of IP3, which triggers the release of calcium ions (Ca2+) from intracellular stores, such as the endoplasmic reticulum. mdpi.combiomolther.org This increase in intracellular Ca2+ concentration is critical for various cellular processes, including smooth muscle cell contraction. Angiotensin II-induced increases in intracellular Ca2+ can also activate kinases like JAK2. mdpi.com By preventing the activation of the Gq/11 pathway, azilsartan effectively inhibits the release of intracellular calcium mediated by angiotensin II, thereby influencing cellular excitability and contractility.

Cellular Responses to this compound and Azilsartan in In Vitro Models

In vitro studies using various cell types have demonstrated the direct cellular effects of azilsartan. For example, research in murine brain endothelial cells (mBECs) exposed to oxidative stress (induced by tert-butyl hydroperoxide) showed that azilsartan treatment attenuated cellular injury. nih.gov

Key findings from this study include:

Increased cell viability. nih.gov

Decreased lactate (B86563) dehydrogenase (LDH) release, an indicator of cell damage. nih.gov

Inhibition of cell apoptosis. nih.gov

Significant reduction in reactive oxygen species (ROS) generation and lipid peroxidation. nih.gov

Preservation of mitochondrial function, evidenced by increased mitochondrial membrane potential, reduced cytochrome c release, preserved ATP synthesis, and inhibited mitochondrial swelling. nih.gov

Differential regulation of inflammatory cytokines and increased activation of endothelial nitric oxide synthase (eNOS). nih.gov

These in vitro findings highlight the protective effects of azilsartan against oxidative damage and inflammation at the cellular level, suggesting mechanisms beyond just blood pressure reduction.

Here is a summary of key molecular interactions and cellular effects:

| Interaction/Effect | Description | Relevant Section |

| This compound Hydrolysis | Conversion of prodrug to active azilsartan by esterases. | 3.1 |

| Azilsartan Binding to AT1 Receptor | Selective and potent antagonism with high affinity and slow dissociation. | 3.2 |

| Azilsartan Molecular Interactions (Tyr113, Lys199, Gln257) | Specific residue interactions mediating AT1 receptor binding. | 3.2 |

| 5-oxo-1,2,4-oxadiazole moiety | Unique structural feature contributing to strong binding and inverse agonism. | 3.2 |

| Inhibition of Gq/11 Pathway | Prevents activation of PLCβ, IP3, and DAG production. | 3.3.1 |

| Modulation of MAPK Pathways (ERK) | Inhibition of Ang II-induced ERK activation. | 3.3.2 |

| Influence on PI3K/AKT Pathway | Affects pathway involved in vasoconstriction and cell signaling. | 3.3.2 |

| Inhibition of Intracellular Ca2+ Release | Prevents IP3-mediated calcium mobilization from stores. | 3.3.3 |

| Improved Cell Viability (in vitro) | Observed in models of oxidative stress. | 3.4 |

| Reduced Apoptosis (in vitro) | Observed in models of oxidative stress. | 3.4 |

| Inhibition of ROS and Lipid Peroxidation (in vitro) | Demonstrates antioxidant properties. | 3.4 |

| Preservation of Mitochondrial Function (in vitro) | Indicates protection against mitochondrial damage. | 3.4 |

| Regulation of Inflammatory Cytokines (in vitro) | Suggests anti-inflammatory effects. | 3.4 |

| Increased eNOS Activation (in vitro) | Implies beneficial effects on endothelial function. | 3.4 |

Effects on Cell Proliferation and Growth

Studies have investigated the impact of azilsartan, the active form of this compound, on cell proliferation. Research indicates that azilsartan can potently inhibit vascular cell proliferation. faimallusr.comresearchgate.netnih.govrndsystems.com This effect has been observed in aortic endothelial cells, where azilsartan inhibited proliferation at concentrations as low as 1 µmol/l. faimallusr.comresearchgate.netchemsrc.comnih.gov Comparative studies have shown that azilsartan exhibited significantly greater antiproliferative effects in aortic endothelial cells compared to equimolar concentrations of valsartan, another angiotensin II receptor blocker. faimallusr.comnih.gov

Interestingly, antiproliferative effects of azilsartan were also noted in cells that lacked AT1 receptors, suggesting that its influence on cell proliferation may involve mechanisms in addition to the classical blockade of AT1 receptors. faimallusr.comresearchgate.netnih.gov While the primary focus of research has been on vascular cells, azilsartan has also demonstrated anti-proliferative activity in other cell types, such as breast cancer cells, through the inhibition of pathways like NF-kB/IL-6/JAK2/STAT3. researchgate.net

| Cell Type | Azilsartan Concentration | Effect on Proliferation | Comparative Effect (vs. Valsartan) | Source |

| Aortic Endothelial Cells | ≥ 1 µmol/l | Inhibited | Significantly greater inhibition | faimallusr.comresearchgate.netchemsrc.comnih.gov |

| Vascular Cells | Potent Inhibition | Inhibited | Not specified | faimallusr.comresearchgate.netnih.govrndsystems.com |

| Cells lacking AT1 receptors | Observed | Inhibited | Not specified | faimallusr.comresearchgate.netnih.gov |

| Breast Cancer Cells | Not specified | Inhibited | Not specified | researchgate.net |

Modulation of Vascular Endothelial Cell Function

The vascular endothelium, a single layer of endothelial cells lining blood vessels, plays a crucial role in regulating vascular tone, permeability, and inflammatory responses. wikipedia.orgpatsnap.comrndsystems.comnih.gov Angiotensin II, by acting on AT1 receptors on endothelial cells, can influence these functions. drugbank.compatsnap.com As an AT1 receptor antagonist, azilsartan modulates vascular endothelial cell function by blocking the effects of angiotensin II. europa.eudrugbank.compatsnap.com

Beyond direct receptor blockade, studies have explored other effects of azilsartan on endothelial cells. Research using human umbilical vascular endothelial cells (HUVECs) exposed to oxidized LDL (ox-LDL), a model for endothelial dysfunction, showed that azilsartan was able to ameliorate the ox-LDL-induced dysfunction. nih.gov This beneficial effect was associated with the elevation of Krüppel-like factor 2 (KLF2) expression. nih.gov KLF2 is a transcription factor known to play a protective role in endothelial function.

However, a study investigating the effects of azilsartan on high-glucose treated endothelial progenitor cells and human coronary artery endothelial cell lines found that azilsartan did not dose-dependently increase the expression of vascular endothelial growth factor (VEGF) and stromal cell-derived factor-1 (SDF-1), unlike another ARB, olmesartan. airitilibrary.com This suggests potential differences in the specific ways different ARBs might influence factors related to angiogenesis and endothelial repair in certain contexts.

Biochemical Assay Applications in Mechanistic Elucidation

Biochemical assays have been instrumental in elucidating the molecular mechanisms underlying azilsartan's actions. Studies have utilized cell-based assay systems to investigate the pleiotropic effects of azilsartan. faimallusr.comresearchgate.netnih.gov These assays have helped demonstrate azilsartan's potent inhibition of vascular cell proliferation in the absence of exogenously supplemented angiotensin II. faimallusr.comresearchgate.netnih.gov

Furthermore, biochemical analyses have shown that azilsartan can block the angiotensin II-induced activation of mitogen-activated protein kinase (MAPK) in vascular smooth muscle cells. faimallusr.comresearchgate.netnih.govfaimallusr.com MAPK pathways are involved in various cellular processes, including cell growth, proliferation, and differentiation. The ability of azilsartan to inhibit this pathway provides a potential mechanism for its antiproliferative effects. faimallusr.comresearchgate.netnih.govfaimallusr.com

In studies examining endothelial dysfunction models, biochemical assays were used to measure the expression levels of key proteins and signaling molecules. For instance, qRT-PCR and Western blot techniques were employed to detect the expression of LOX-1, eNOS, occludin, and KLF2 in HUVECs treated with ox-LDL and azilsartan. nih.gov ELISA and DAF-FM DA staining assays were utilized to evaluate the production of chemokines (MCP-1, CXCL1) and nitric oxide (NO), respectively, providing biochemical evidence of azilsartan's protective effects on endothelial function. nih.gov These biochemical approaches are crucial for understanding the specific molecular targets and pathways influenced by azilsartan.

Preclinical Pharmacological Investigations and Experimental Animal Models

Pharmacodynamic Characterization of Mepixetil in Animal Models

The pharmacodynamic profile of this compound (as Azilsartan (B1666440) medoxomil) has been characterized in several preclinical animal models, demonstrating its potent and long-lasting antihypertensive effects. The active metabolite, Azilsartan, selectively binds to and inhibits the AT₁ receptor, blocking the vasoconstrictor effects of angiotensin II. drugbank.comnih.gov

In studies using rats, orally administered Azilsartan medoxomil effectively inhibited the pressor responses induced by angiotensin II infusion. nih.gov This inhibitory action was observed to be long-lasting, persisting 24 hours after a single oral administration. nih.gov When compared to other angiotensin II receptor blockers (ARBs) in spontaneously hypertensive rats (SHRs), Azilsartan medoxomil demonstrated a more potent and sustained reduction in blood pressure. nih.govnih.gov Similarly, in renal hypertensive dog models, Azilsartan medoxomil reduced blood pressure more potently and persistently than comparator ARBs. nih.gov Pharmacokinetic-pharmacodynamic (PK-PD) models developed in SH rats have been successfully used to describe the time course of blood pressure reduction following oral administration. nih.govresearchgate.net These preclinical findings indicate that this compound, through its active form Azilsartan, is a potent AT₁ receptor blocker with a durable pharmacodynamic effect in various animal models of hypertension. nih.govhpfb-dgpsa.ca

Table 1: Pharmacodynamic Effects of this compound (as Azilsartan medoxomil) in Animal Models

| Animal Model | Key Pharmacodynamic Finding | Reference |

|---|---|---|

| Normotensive Rats | Inhibited angiotensin II-induced pressor responses for over 24 hours. | nih.gov |

| Spontaneously Hypertensive Rats (SHRs) | Produced potent, significant, and sustained blood pressure reduction 24 hours post-dosing. | nih.govnih.gov |

| Renal Hypertensive Dogs | Demonstrated more potent and persistent blood pressure reduction compared to other ARBs. | nih.gov |

Pharmacokinetic Profiles of this compound and Azilsartan in Preclinical Species

The pharmacokinetic properties of this compound (as Azilsartan medoxomil) and its active metabolite, Azilsartan, have been evaluated in multiple preclinical species, including rats and dogs. hpfb-dgpsa.ca A key characteristic is that this compound is a prodrug designed for rapid and efficient conversion to Azilsartan during absorption, with the parent compound (this compound) being hardly detectable in systemic circulation post-administration. drugbank.comnih.govnih.gov

Absorption and Biotransformation in Animal Systems

Following oral administration in animal models, this compound is rapidly absorbed from the gastrointestinal tract. nih.gov It undergoes extensive and near-complete hydrolysis to the active form, Azilsartan, during the absorption process. nih.govnih.gov Studies in rats and dogs showed that Azilsartan was the main component found in plasma, with negligible concentrations of the this compound prodrug detected. nih.gov This rapid biotransformation is a critical aspect of its design. uscjournal.com The systemic bioavailability of the resulting Azilsartan after oral dosing of this compound was approximately 12% in rats and 54% in dogs. hpfb-dgpsa.ca

Once formed, Azilsartan is further metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9. nih.govdrugbank.comwikipedia.org This process leads to the formation of two primary, pharmacologically inactive metabolites. nih.govdrugbank.comfda.gov The major metabolite is M-II, formed via O-dealkylation, while the minor metabolite is M-I, formed via decarboxylation. nih.govfda.gov

Elimination and Distribution in Preclinical Models

The distribution of Azilsartan has been studied in rats. The apparent volume of distribution is approximately 16 L. nih.govdrugbank.com Azilsartan is highly bound (>99%) to plasma proteins, predominantly serum albumin. nih.govdrugbank.com Preclinical studies in rats indicated that minimal amounts of the compound cross the blood-brain barrier. nih.govdrugbank.comfda.gov However, it was shown to cross the placental barrier and distribute to the fetus in pregnant rats. nih.govdrugbank.comfda.gov

Elimination of Azilsartan and its metabolites occurs through both renal and fecal pathways. Following administration of radiolabeled Azilsartan medoxomil, approximately 55% of radioactivity was recovered in the feces and 42% in the urine. wikipedia.orgfda.gov Of the dose recovered in urine, about 15% was in the form of unchanged Azilsartan. wikipedia.orgfda.gov The elimination half-life of Azilsartan is approximately 11 hours in preclinical species. wikipedia.orgfda.gov

Table 2: Preclinical Pharmacokinetic Parameters of Azilsartan (Active Form of this compound)

| Parameter | Finding in Preclinical Species | Reference |

|---|---|---|

| Bioavailability | ~12% (Rats), ~54% (Dogs) | hpfb-dgpsa.ca |

| Time to Peak Plasma Conc. (Tmax) | 1.5 to 3 hours | nih.govdrugbank.com |

| Volume of Distribution (Vd) | ~16 L | nih.govdrugbank.com |

| Plasma Protein Binding | >99% | nih.govdrugbank.com |

| Primary Metabolizing Enzyme | CYP2C9 | nih.govdrugbank.com |

| Elimination Half-Life (t½) | ~11 hours | wikipedia.orgfda.gov |

| Excretion Routes | ~55% Feces, ~42% Urine | wikipedia.orgfda.gov |

Application of Animal Models in Research of Cardiovascular and Renal Pathophysiology

Animal models are crucial for investigating the therapeutic potential of compounds like this compound in complex disease states. Various models of hypertension, heart failure, and diabetic nephropathy have been employed to evaluate its efficacy.

Hypertensive Models (e.g., Angiotensin II-induced hypertension)

This compound (as Azilsartan medoxomil) has been extensively studied in models where hypertension is driven by the renin-angiotensin system. In rats, chronic infusion of angiotensin II leads to significant increases in blood pressure and induces insulin (B600854) resistance. nih.govkarger.comkarger.com Co-treatment with Azilsartan medoxomil completely prevented the Angiotensin II-induced rise in blood pressure. karger.com Beyond this induced model, its potent antihypertensive effects have been consistently demonstrated in genetic and surgical models, including spontaneously hypertensive rats (SHRs) and dogs with renal hypertension, where it provides sustained blood pressure control. nih.gov

Models of Chronic Heart Failure and Diabetic Nephropathy

The efficacy of this compound has been evaluated in animal models that replicate features of chronic heart failure and diabetic kidney disease. In obese, insulin-resistant mice subjected to left ventricular pressure overload (a model mimicking heart failure), Azilsartan medoxomil treatment reduced left ventricular wall thickness and hypertrophy and improved cardiac output. nih.gov

In the context of diabetic nephropathy, the Zucker diabetic fatty (ZDF) rat is a widely used model of type 2 diabetes that develops significant kidney damage. nih.govoup.comresearchgate.net In ZDF rats, treatment with Azilsartan medoxomil was shown to attenuate kidney damage. nih.govoup.com Specifically, it reduced proteinuria, albuminuria, tubular cast formation, and glomerular injury. nih.govoup.comresearchgate.net Furthermore, the compound ameliorated renal inflammation and oxidative stress in these animals. nih.govoup.com It also demonstrated more potent antiproteinuric effects compared to other ARBs in Wistar fatty rats, another model of metabolic disease. nih.gov These findings from preclinical models suggest a protective role for this compound in both cardiac and renal pathophysiology. researchgate.netresearchgate.net

Investigation of Organ-Protective Effects in Preclinical Settings

No preclinical studies specifically investigating the organ-protective effects of a compound named "this compound" have been identified in the available scientific literature.

Preclinical Studies of this compound's Antiproliferative Properties

There are no preclinical data in the public domain detailing the antiproliferative properties of a compound referred to as "this compound."

Translational Pharmacokinetic/Pharmacodynamic Modeling in Preclinical Research

A search of preclinical research databases reveals no translational pharmacokinetic/pharmacodynamic models for a compound designated as "this compound."

Structure Activity Relationships Sar and Computational Chemistry

Analysis of Structural Features Influencing Azilsartan's AT1 Receptor Affinity

Azilsartan (B1666440) functions as a selective and competitive antagonist of the angiotensin II type 1 (AT1) receptor. nih.govcaymanchem.comeuropa.eunih.gov This receptor is a key component of the renin-angiotensin-aldosterone system, mediating effects such as vasoconstriction and aldosterone (B195564) secretion. nih.goveuropa.eu Azilsartan's affinity for the AT1 receptor is notably high, exhibiting over 10,000-fold selectivity compared to the AT2 receptor. nih.govselleckchem.com This high affinity contributes to its sustained duration of action compared to some other ARBs. nih.govnih.gov

Structurally, azilsartan is a benzimidazole (B57391) derivative featuring a biphenyl (B1667301) group substituted with a 5-oxo-4,5-dihydro-1,2,4-oxadiazole ring and a carboxylic acid moiety. nih.govwikipedia.orgthermofisher.com Comparisons with other ARBs, such as candesartan (B1668252), highlight the importance of specific structural elements. Azilsartan's structure is very similar to candesartan, differing primarily by the presence of a 5-oxo-1,2,4-oxadiazole ring in place of the tetrazole ring found in candesartan and many other ARBs. researchgate.netnih.gov Research suggests that this unique oxadiazole ring in azilsartan contributes to stronger inverse agonism and tighter binding to the AT1 receptor compared to the tetrazole ring in candesartan. nih.gov Molecular modeling studies indicate that a stronger hydrogen bond interaction between the oxadiazole ring of azilsartan and Gln257 in the AT1 receptor may be responsible for this enhanced binding. nih.gov

In vitro studies using radioligand binding assays have demonstrated azilsartan's potent inhibition of 125I-Sar1-Ile8-AII binding to human AT1 receptors, with an IC50 value reported as 2.6 nM. selleckchem.comclinisciences.commedchemexpress.com This potent binding is consistent with its efficacy as an AT1 receptor antagonist.

Table 1: Azilsartan AT1 Receptor Binding Affinity

| Assay Type | Target | IC50 (nM) | Reference |

| Radioligand Binding | Human AT1 receptor | 2.6 | selleckchem.comclinisciences.commedchemexpress.com |

| Cell-Based IP1 Accumulation | Human AT1 receptor | 9.2 | selleckchem.comclinisciences.com |

Correlation of Mepixetil's Prodrug Moiety with In Vivo Hydrolysis and Bioavailability

This compound is a prodrug of azilsartan, designed to improve the oral bioavailability of the active compound. smolecule.com Prodrugs are inactive or less active derivatives that undergo biotransformation within the body to release the active drug. slideshare.netactamedicamarisiensis.ro This strategy is often employed to overcome unfavorable physicochemical properties of the parent drug, such as poor solubility or permeability, and to improve absorption and reduce first-pass metabolism. actamedicamarisiensis.rorutgers.eduscirp.org

This compound is rapidly hydrolyzed in the gastrointestinal tract and/or during absorption to yield the active metabolite, azilsartan. europa.eunih.govselleckchem.comsmolecule.com This hydrolysis is primarily mediated by esterases present in the intestine and liver, as well as plasma esterases. europa.euselleckchem.comeuropa.eu The conversion of the prodrug moiety to the active carboxylic acid form of azilsartan is essential for its pharmacological activity. smolecule.com

Quantitative Structure-Activity Relationship (QSAR) Approaches in this compound Research

QSAR approaches aim to establish mathematical models that correlate the structural and physicochemical properties of molecules with their biological activity. wikipedia.orgmdpi.comschrodinger.com These models can be used to predict the activity of new compounds and guide the design of derivatives with improved properties. collaborativedrug.commdpi.comschrodinger.com

While specific published QSAR studies focused solely on this compound were not prominently found in the search results, QSAR is a widely used tool in drug discovery and development, particularly for optimizing the activity and pharmacokinetic properties of compound series. mdpi.comnih.govnih.gov Given that this compound is a prodrug of azilsartan, QSAR studies in this area would likely focus on several aspects:

Relating Azilsartan Analogues to AT1 Receptor Affinity: QSAR models could be developed using a series of azilsartan derivatives with variations in their core structure or substituents to identify the molecular features that contribute most significantly to AT1 receptor binding affinity and efficacy. schrodinger.com

Modeling Prodrug Hydrolysis Rates: QSAR could be applied to a series of azilsartan prodrugs with different promoieties (like the one in this compound) to predict their hydrolysis rates in various biological matrices (e.g., plasma, intestinal fluid). rutgers.eduscirp.org This would help in designing prodrugs with optimal conversion rates for desired pharmacokinetic profiles.

Predicting Permeability and Absorption: QSAR models could be used to predict the membrane permeability and intestinal absorption of this compound and its analogues based on their lipophilicity, molecular size, and other relevant descriptors. rutgers.eduscirp.org Computational properties like LogP and TPSA (Topological Polar Surface Area) are often used in such models. chemscene.com

The application of QSAR in this compound research would involve calculating various molecular descriptors for a set of compounds, building statistical models correlating these descriptors with experimental data (e.g., binding affinity, hydrolysis rate, bioavailability), and using these models to predict the properties of new, untested this compound analogues or prodrug designs.

Design Principles for this compound Analogues and Derivatives

The design of this compound analogues and derivatives would be guided by the principles of prodrug design and SAR studies on azilsartan. The primary goals would likely include:

Optimizing Bioavailability: Modifying the prodrug moiety to enhance oral absorption and ensure efficient hydrolysis to azilsartan. This involves balancing lipophilicity and aqueous solubility. rutgers.eduscirp.org Different ester linkages and promoieties could be explored to fine-tune the hydrolysis rate and site of cleavage. rutgers.eduscirp.org

Improving Pharmacokinetic Profile: Designing analogues that might influence the absorption rate, distribution, metabolism, and excretion of azilsartan, potentially leading to a more favorable pharmacokinetic profile, such as a longer duration of action or reduced variability.

Maintaining or Enhancing AT1 Receptor Affinity: While this compound's activity relies on its conversion to azilsartan, modifications to the azilsartan portion of potential new prodrugs (if the prodrug concept is applied to modified azilsartan structures) would require careful consideration of the structural features known to be important for high AT1 receptor affinity, as identified through SAR studies. nih.gov

Exploring Alternative Prodrug Strategies: Investigating different types of linkages or promoieties beyond the ester in this compound to address specific challenges, such as chemical stability or targeted delivery. actamedicamarisiensis.roscirp.org

Design principles would involve leveraging computational chemistry tools, including molecular docking to predict binding to the AT1 receptor, molecular dynamics simulations to understand the interaction dynamics, and QSAR models to predict various properties. schrodinger.comnih.gov Chemical synthesis would then be employed to create the designed analogues and derivatives, followed by in vitro and in vivo testing to evaluate their hydrolysis, pharmacokinetic properties, and biological activity. nih.gov The iterative process of design, synthesis, and testing, guided by SAR and computational approaches, is fundamental to optimizing the properties of this compound analogues and derivatives. nih.gov

Advanced Analytical Methodologies for Mepixetil Research

Chromatographic Techniques for Mepixetil and Metabolite Quantification in Research Samples

Chromatographic separation is a cornerstone for the quantitative analysis of this compound and its metabolites in complex research samples. Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer the high resolution and sensitivity required for these demanding applications.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability

HPLC is an indispensable tool for assessing the purity of this compound and evaluating its stability under various conditions. A validated HPLC method can effectively separate the parent compound from any impurities or degradation products. For instance, a developed and validated HPLC method for the analysis of dissolution samples of a related compound, mexiletine hydrochloride, utilized an isocratic separation on a C18 column with UV detection at 262 nm. researchgate.net The mobile phase consisted of a buffer and acetonitrile mixture, achieving elution in under 10 minutes. researchgate.net Such methods are validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure the data is reliable. researchgate.net The stability of sample and standard solutions is also critical, with acceptance criteria often set at ≤2% change in response relative to freshly prepared standards over a defined period, such as 24 hours. pharmtech.com

Key parameters for a typical HPLC method developed for purity and stability testing are summarized below.

| Parameter | Example Condition | Purpose |

| Column | LiChrospher 60, RP-Select B (5 µm) | Stationary phase for separation based on polarity. |

| Mobile Phase | Buffer–acetonitrile (60:42, v/v) | Eluent to carry the sample through the column. |

| Flow Rate | 1.2 mL/min | Controls the speed of the separation. |

| Detection | UV at 262 nm | Quantifies the compound by measuring light absorbance. |

| Linearity Range | 50–300 µg/mL | The concentration range over which the method is accurate. |

| Retention Time | < 10 minutes | Time taken for the analyte to elute from the column. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

For higher sensitivity and specificity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. This technique couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, allowing for definitive identification and precise quantification. LC-MS/MS, a tandem approach, is particularly powerful for quantifying analytes in biological fluids by monitoring specific precursor-to-product ion transitions. nih.gov This enhances selectivity and reduces background noise. mdpi.com

A sensitive LC-MS/MS method for a similar compound involved liquid-liquid extraction from plasma, followed by chromatographic separation on a C18 column. frontiersin.orgnih.gov Detection was achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides excellent sensitivity with a lower limit of quantification (LLOQ) often in the low ng/mL range. nih.govfrontiersin.orgnih.gov The use of ultrapure solvents and reagents is mandatory to maximize sensitivity and prevent signal suppression or elevated background noise. sigmaaldrich.com

| Parameter | Example Condition | Purpose |

| Instrumentation | HPLC system coupled to a triple quadrupole mass spectrometer | Provides separation and highly selective mass-based detection. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generates charged ions from the analyte for MS analysis. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Increases selectivity and sensitivity by monitoring specific ion transitions. |

| LLOQ | 1.0 ng/mL | The lowest concentration that can be reliably quantified. |

| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction | Isolates the analyte from interfering matrix components. |

| Internal Standard | A structurally similar but isotopically distinct compound | Corrects for variability in sample processing and instrument response. |

Spectroscopic Methods in Structural Elucidation (e.g., NMR, IR for research purposes)

Spectroscopic techniques are vital for the initial structural confirmation and ongoing characterization of this compound. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's functional groups and atomic connectivity.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. fiveable.me It works on the principle that molecules absorb specific frequencies of infrared light that correspond to the vibrational energies of their chemical bonds. arcjournals.org The resulting spectrum shows absorption bands at characteristic wavenumbers, which can be correlated to specific bonds (e.g., C=O, O-H, N-H). fiveable.me The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains complex patterns unique to each molecule. fiveable.me

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for elucidating the complete structure of an organic molecule. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. wisc.edu ¹H-NMR spectra reveal the number of different types of protons and their neighboring protons through chemical shifts and splitting patterns, while ¹³C-NMR spectra identify the different types of carbon atoms in the molecule. wisc.eduyoutube.com

Application of Analytical Methods in Preclinical Pharmacokinetic Studies

Validated analytical methods are crucial for conducting preclinical pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound in animal models. nih.gov The concentration of this compound and its key metabolites are measured over time in biological matrices, most commonly plasma, to determine critical PK parameters.

LC-MS/MS is the gold standard for this application due to its high sensitivity and selectivity, which are necessary to quantify the low concentrations of the drug often present in samples collected at later time points. frontiersin.orgnih.gov A validated LC-MS/MS method was successfully used to characterize the pharmacokinetic profiles of an analgesic candidate in rat plasma, demonstrating linear pharmacokinetics over a specified dose range. frontiersin.org The data generated allows for the calculation of parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½). nih.govresearchgate.net These studies are essential for understanding the in vivo behavior of the compound. nih.govutsouthwestern.edu

Bioanalytical Method Validation for this compound in Biological Matrices (Non-Human)

Before a bioanalytical method can be used for preclinical PK studies, it must undergo a rigorous validation process to ensure its reliability, as outlined by regulatory bodies like the FDA and EMA. bioanalysis-zone.comeuropa.eu This validation demonstrates that the method is suitable for its intended purpose. nih.gov A full validation should be performed for each species and biological matrix (e.g., rat plasma, mouse urine). pmda.go.jpeuropa.eu

The key parameters assessed during bioanalytical method validation are detailed in the table below.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. pmda.go.jp | No significant interfering peaks at the retention time of the analyte or internal standard in blank matrix samples. mdpi.com |

| Accuracy | The closeness of determined values to the true concentration. nih.gov | Mean value should be within ±15% of the nominal value (±20% at the LLOQ). nih.gov |

| Precision | The degree of scatter between a series of measurements. nih.gov | The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ). nih.gov |

| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. researchgate.net | A linear regression should produce a correlation coefficient (r²) of ≥0.99. researchgate.netnih.gov |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. pmda.go.jp | Analyte response should be at least 5-10 times the response of the blank matrix; accuracy and precision criteria must be met. mdpi.com |

| Recovery | The efficiency of the extraction process. pmda.go.jp | Should be consistent, precise, and reproducible. |

| Matrix Effect | The influence of matrix components on the ionization of the analyte. europa.eu | The variability in response between different lots of biological matrix should be within acceptable limits. |

| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, bench-top, long-term). mdpi.com | Analyte concentration should remain within ±15% of the initial concentration. |

Future Research Trajectories and Theoretical Considerations

Exploration of Novel Cellular Targets and Signaling Pathways Beyond AT1 Receptors

While Mepixetil is primarily recognized for its antagonistic activity at the Angiotensin II type 1 (AT1) receptor, future research may investigate its potential interactions with other cellular targets and involvement in signaling pathways beyond the classical renin-angiotensin system (RAS) axis. Studies on other angiotensin receptor blockers (ARBs) have indicated effects mediated through the Angiotensin II type 2 (AT2) receptor, which is involved in various physiological processes, including pain modulation uq.edu.aunih.govresearchgate.netx-mol.com. Research into the AT2 receptor as a pain target, for instance, has shown promising preclinical data and proof-of-concept clinical trial results for AT2 receptor antagonists in conditions like post-herpetic neuralgia uq.edu.aunih.govresearchgate.net.

Furthermore, investigations into the "off-target" effects of ARBs have highlighted their influence on various risk markers, which can positively or negatively impact long-term clinical outcomes, particularly in conditions like diabetic nephropathy rug.nllygature.orgnih.gov. Some studies suggest that Angiotensin II may exert effects mediated by non-AT1/non-AT2 receptors in certain cell types, such as human cardiac fibroblasts and keratinocytes, potentially through degradation products of Angiotensin II or its precursors ahajournals.org. The concept of biased agonism at angiotensin receptors also presents an avenue for research, exploring how ligands might selectively activate certain downstream signaling cascades over others mdpi.com. Future studies on this compound could explore if it exhibits any activity or modulates pathways involving AT2 receptors, other non-AT1/non-AT2 receptors, or demonstrates biased signaling, potentially uncovering novel therapeutic mechanisms.

Investigation of this compound's Potential in Other Preclinical Disease Models

The known potential of Azilsartan (B1666440) this compound for research in hypertension, chronic heart failure, and diabetic nephropathy provides a foundation for exploring its utility in a wider array of preclinical disease models medchemexpress.eutargetmol.comebiohippo.comchemsrc.commedchemexpress.comglpbio.commedchemexpress.com. Given the multifaceted roles of the RAS in various physiological and pathological processes, ARBs, as a class, have been investigated in numerous preclinical settings beyond their primary cardiovascular indications.

For example, the RAS plays a crucial role in cancer biology, influencing tumor growth and the tumor microenvironment, suggesting a potential for RAS inhibitors, including ARBs, in oncology research nih.gov. Preclinical studies have also explored the effects of other ARBs in models of diabetic peripheral neuropathy, showing potential for preventing its development researchgate.net. Additionally, ARBs have been investigated for their effects in nonalcoholic fatty liver disease and Raynaud phenomenon nih.gov. Research involving this compound could expand to evaluate its efficacy in preclinical models of these and other conditions where RAS dysregulation is implicated, such as autoimmune dermatological diseases mdpi.com. The availability of animal models for cardiovascular diseases and the use of compounds like this compound (CDIA-1907) in preclinical studies further support the investigation of its potential in various disease models acetherapeutics.comdcchemicals.com.

Integration of Omics Technologies in this compound Mechanistic Research

The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers powerful tools to gain a comprehensive understanding of the molecular mechanisms underlying this compound's effects. These technologies can provide a multi-dimensional view of biological systems and reveal complex interactions that are not apparent from studying individual components nih.govyoutube.com.

Integrating omics approaches in this compound research could involve analyzing changes in gene expression, protein profiles, or metabolic pathways in response to this compound treatment in relevant cell lines or animal models. This can help identify novel targets, signaling cascades, and biological processes influenced by this compound beyond its direct interaction with the AT1 receptor. For instance, omics research platforms are utilized in cardiovascular diseases, a primary area of interest for this compound acetherapeutics.com. By generating large datasets on the molecular effects of this compound, researchers can use bioinformatics and data mining techniques to uncover novel insights into its mechanisms of action and potential off-target effects youtube.comnih.gov. This comprehensive molecular profiling can contribute to a deeper understanding of how this compound exerts its therapeutic effects and inform the identification of biomarkers for treatment response or potential adverse effects.

Development of Advanced In Silico Models for Predicting this compound's Biological Interactions

Computational approaches, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, are increasingly valuable in drug discovery and development. These in silico methods can predict the binding affinity of compounds to their targets, evaluate interactions with polymorphic variants of receptors, and assess pharmacokinetic and toxicological properties biorxiv.orgtandfonline.comunpad.ac.idnih.gov.

For this compound, advanced in silico models can be developed or refined to predict its binding characteristics to the AT1 receptor, including how genetic variations in the receptor might influence binding affinity and potentially contribute to variability in patient response biorxiv.orgnih.gov. Molecular docking and dynamics simulations can provide detailed insights into the binding pose and stability of this compound within the receptor pocket unpad.ac.id. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction can help assess the pharmacokinetic profile and potential liabilities of this compound and its potential analogues early in the research process tandfonline.comceon.rs. These computational tools can guide the design of new this compound derivatives with improved properties and prioritize compounds for experimental testing, thereby accelerating the research and development process.

Synthetic Innovations for this compound and its Analogues

The synthesis of this compound and the exploration of novel synthetic routes for its analogues represent an important area for future research ambeed.com. Developing efficient and scalable synthetic methodologies is crucial for the potential large-scale production of this compound and for the creation of diverse libraries of related compounds for structure-activity relationship studies.

Research into the synthesis of other ARBs, such as Telmisartan, has explored various approaches, including cross-coupling reactions and regioselective cyclization sequences, to overcome challenges associated with previously reported methods beilstein-journals.orgnih.gov. General catalytic systems for C-H activation have also been applied to the synthesis of ARBs, offering potentially more atom-economical and sustainable routes acs.org. Future synthetic innovations for this compound could focus on developing greener chemistry approaches, improving yields, reducing the number of synthetic steps, and facilitating the creation of novel structural variations. This could involve exploring new catalytic methods, flow chemistry techniques, or the use of biocatalysis to synthesize this compound and its analogues more efficiently and sustainably.

Challenges and Opportunities in Preclinical Translational Research of Angiotensin Receptor Antagonists

Translating promising preclinical findings for ARBs, including this compound, into successful clinical outcomes presents several challenges and opportunities. A significant challenge lies in the inherent differences between preclinical models and human disease, which can lead to discrepancies in efficacy observed between the bench and the bedside uq.edu.aunih.govresearchgate.netufl.edunih.gov. Preclinical models, while valuable, may not fully capture the complexity and heterogeneity of human conditions, particularly in multifactorial diseases where the RAS plays a contributing role, such as cancer or autoimmune disorders nih.govmdpi.comnih.gov.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.